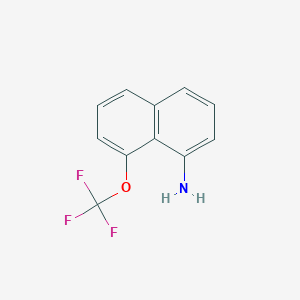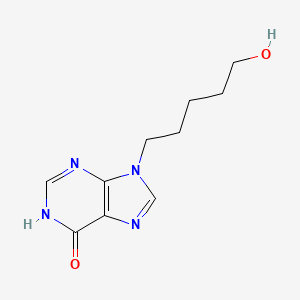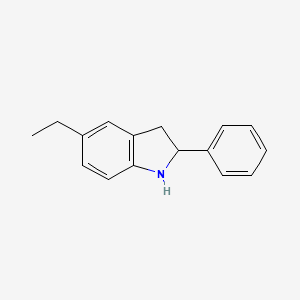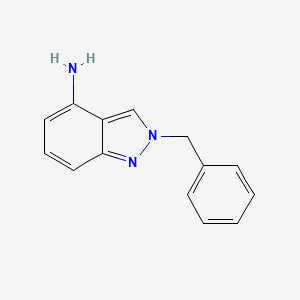![molecular formula C11H16O5 B11881728 Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- CAS No. 55426-93-2](/img/structure/B11881728.png)
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- is a chemical compound characterized by its unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. The presence of the spiro[4.5]deca-6,9-diene moiety and the methoxy group contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Ethanol Moiety: The final step involves the attachment of the ethanol moiety through an etherification reaction, typically using ethanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one
- 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one
Uniqueness
Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]- is unique due to the presence of the ethanol moiety, which imparts additional reactivity and potential applications compared to its analogs. The combination of the spirocyclic core and the methoxy group further distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
55426-93-2 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]ethanol |
InChI |
InChI=1S/C11H16O5/c1-13-10(14-7-6-12)2-4-11(5-3-10)15-8-9-16-11/h2-5,12H,6-9H2,1H3 |
InChI-Schlüssel |
KKQDTYAJKNBXRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C=CC2(C=C1)OCCO2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)


![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)



